Iso-Propylphenoxyacetyl Chloride
Overview
Description
Iso-Propylphenoxyacetyl Chloride is a chemical compound belonging to the class of acyl chlorides. It is commonly used in organic synthesis as a reagent for the preparation of various compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is known for its reactivity and versatility in chemical reactions, making it a valuable tool in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iso-Propylphenoxyacetyl Chloride can be synthesized through the reaction of iso-propylphenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Iso-Propylphenoxyacetyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride group is replaced by a nucleophile such as an amine or alcohol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form iso-propylphenoxyacetic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Catalysts: Acid or base catalysts are often employed to facilitate the reactions.
Solvents: Organic solvents like dichloromethane or toluene are typically used.
Major Products:
Amides: Formed when reacting with amines.
Esters: Formed when reacting with alcohols.
Acids: Formed through hydrolysis.
Scientific Research Applications
Iso-Propylphenoxyacetyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including intermediates for pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Iso-Propylphenoxyacetyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Phenoxyacetyl Chloride: Similar structure but lacks the iso-propyl group.
Benzoyl Chloride: Another acyl chloride with a benzene ring instead of a phenoxy group.
Acetyl Chloride: A simpler acyl chloride with only a methyl group.
Uniqueness: Iso-Propylphenoxyacetyl Chloride is unique due to the presence of the iso-propyl group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of compounds with specific structural and functional requirements .
Properties
IUPAC Name |
3-methyl-2-phenoxybutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKLTCPOXPCYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461615 | |
Record name | Iso-Propylphenoxyacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65118-10-7 | |
Record name | Iso-Propylphenoxyacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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